3-Fluoro-5-iodo-2-methylbenzoic acid 3-Fluoro-5-iodo-2-methylbenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18315661
InChI: InChI=1S/C8H6FIO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,1H3,(H,11,12)
SMILES:
Molecular Formula: C8H6FIO2
Molecular Weight: 280.03 g/mol

3-Fluoro-5-iodo-2-methylbenzoic acid

CAS No.:

Cat. No.: VC18315661

Molecular Formula: C8H6FIO2

Molecular Weight: 280.03 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-5-iodo-2-methylbenzoic acid -

Specification

Molecular Formula C8H6FIO2
Molecular Weight 280.03 g/mol
IUPAC Name 3-fluoro-5-iodo-2-methylbenzoic acid
Standard InChI InChI=1S/C8H6FIO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,1H3,(H,11,12)
Standard InChI Key VPNWHVJAHLYLON-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1F)I)C(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s IUPAC name, 3-fluoro-5-iodo-2-methylbenzoic acid, reflects its substitution pattern on the aromatic ring. The carboxylic acid group (-COOH) at position 1 anchors the molecule, while fluorine (F), iodine (I), and methyl (CH3_3) groups occupy positions 3, 5, and 2, respectively . The SMILES notation CC1=C(C=C(C=C1F)I)C(=O)O and InChIKey VPNWHVJAHLYLON-UHFFFAOYSA-N provide unambiguous representations of its structure .

Table 1: Structural Descriptors

PropertyValueSource
Molecular FormulaC8H6FIO2C_8H_6FIO_2
Molecular Weight280.03 g/mol
XLogP3-AA (Lipophilicity)2.6
Hydrogen Bond Donors1 (COOH group)
Hydrogen Bond Acceptors3 (COOH, F, I)

The methyl group at position 2 introduces steric hindrance, potentially influencing reactivity in substitution reactions . The iodine atom’s polarizability may enhance intermolecular interactions in crystal packing or ligand-receptor binding .

Physicochemical Properties

Computed Properties

PubChem’s computational models predict key physicochemical parameters critical for drug-likeness assessments :

Table 2: Computed Physicochemical Properties

PropertyValue
Topological Polar Surface Area37.3 Ų
Rotatable Bond Count1 (COOH group)
Heavy Atom Count12
Complexity186

The moderate lipophilicity (XLogP3-AA = 2.6) suggests favorable membrane permeability, while the polar surface area indicates potential solubility in polar solvents . The single rotatable bond (carboxylic acid) limits conformational flexibility, which may stabilize interactions in biological targets .

Spectroscopic Characteristics

Synthesis and Production

SupplierLocationPurity Grade
Accela ChemBio Inc.United StatesResearch
Shanghai Haohong PharmaceuticalChinaTechnical
Beijing Famozi PharmaceuticalChina>95%

These vendors provide the compound for research applications, though bulk pricing and scalability data remain proprietary .

Applications and Research Utility

Pharmaceutical Intermediates

The compound’s halogenated structure aligns with motifs common in kinase inhibitors and antimicrobial agents. Iodoarenes, in particular, serve as precursors in radiopharmaceuticals for iodine-124/131 labeling .

Material Science

Fluorine and iodine’s electronic effects make this derivative a candidate for liquid crystals or organic semiconductors. Patent filings linked via its InChIKey (e.g., WIPO PATENTSCOPE) suggest proprietary applications in specialized materials .

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